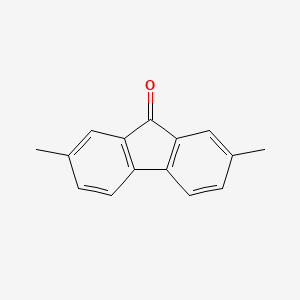

2,7-Dimetil-9H-fluoren-9-ona

Descripción general

Descripción

2,7-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 2 and 7 positions on the fluorenone core. This compound is known for its solid-state form and is utilized in various chemical and industrial applications due to its unique structural properties .

Aplicaciones Científicas De Investigación

2,7-Dimethyl-9H-fluoren-9-one has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 2,7-dibromo-9-fluorenone, has been used in the synthesis of polyhalogenated dibenzochrysenes . These compounds are known for their potential applications in organic electronics and optoelectronics .

Mode of Action

It can be inferred from its structural similarity to 2,7-dibromo-9-fluorenone that it may interact with its targets in a similar manner .

Biochemical Pathways

Its structural analog, 2,7-dibromo-9-fluorenone, is known to be involved in the synthesis of polyhalogenated dibenzochrysenes .

Result of Action

Its structural analog, 2,7-dibromo-9-fluorenone, is known to be a precursor in the synthesis of polyhalogenated dibenzochrysenes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-9H-fluoren-9-one typically involves the methylation of fluorenone derivatives. One common method includes the reaction of fluorenone with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 2,7-Dimethyl-9H-fluoren-9-one may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert it to fluorenol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Formation of fluorenone derivatives.

Reduction: Production of fluorenol derivatives.

Substitution: Introduction of halogenated fluorenone derivatives.

Comparación Con Compuestos Similares

9H-Fluoren-9-one: A parent compound without methyl substitutions.

2,7-Dibromo-9H-fluoren-9-one: A halogenated derivative with bromine atoms at the 2 and 7 positions.

9,9-Dimethyl-2-phenyl-9H-fluorene: A structurally similar compound with different substitution patterns .

Uniqueness: 2,7-Dimethyl-9H-fluoren-9-one is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties.

Actividad Biológica

2,7-Dimethyl-9H-fluoren-9-one (C15H12O), a compound belonging to the fluorenone class, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current literature.

Chemical Structure and Properties

2,7-Dimethyl-9H-fluoren-9-one features a fluorenone backbone with two methyl groups at the 2 and 7 positions. This structural configuration is significant for its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H12O |

| Molecular Weight | 224.26 g/mol |

| Melting Point | 102-104 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 2,7-dimethyl-9H-fluoren-9-one exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, including multidrug-resistant organisms. The compound demonstrated significant inhibition zones comparable to standard antibiotics.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 11 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have also highlighted the anticancer potential of 2,7-dimethyl-9H-fluoren-9-one. It was tested against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The results indicated that the compound induced cytotoxic effects, with IC50 values significantly lower than those of conventional chemotherapeutics like Taxol.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

The biological activity of 2,7-dimethyl-9H-fluoren-9-one can be attributed to its interaction with cellular targets:

- Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular integrity and function.

- Anticancer Mechanism : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest binding affinity to targets such as dihydrofolate reductase, which is crucial for nucleotide synthesis.

Case Studies

- Antimicrobial Efficacy : A recent study synthesized derivatives of 2,7-dimethyl-9H-fluoren-9-one and evaluated their antimicrobial properties against resistant strains. The derivatives showed enhanced activity compared to the parent compound, indicating potential for further development.

- Cancer Research : In another study focused on its anticancer properties, researchers observed that treatment with 2,7-dimethyl-9H-fluoren-9-one resulted in significant downregulation of anti-apoptotic proteins in treated cancer cells, suggesting a pathway for therapeutic exploitation.

Propiedades

IUPAC Name |

2,7-dimethylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJRBSJHWTGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289276 | |

| Record name | 2,7-dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-49-5 | |

| Record name | 2840-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.